molecular formula C10H16ClN3O3 B15054302 Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride CAS No. 1956356-18-5

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride

Cat. No.: B15054302
CAS No.: 1956356-18-5
M. Wt: 261.70 g/mol
InChI Key: PHVHGJNVVQTIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazolo-diazepine core fused with an ethyl carboxylate group and a hydroxyl substituent at position 5. This compound belongs to a class of diazepine derivatives known for their diverse pharmacological activities, including antiviral, anticancer, and kinase inhibition properties . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

CAS No.

1956356-18-5

Molecular Formula

C10H16ClN3O3

Molecular Weight

261.70 g/mol

IUPAC Name

ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H15N3O3.ClH/c1-2-16-10(15)9-3-7-4-11-5-8(14)6-13(7)12-9;/h3,8,11,14H,2,4-6H2,1H3;1H

InChI Key

PHVHGJNVVQTIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CC(CNCC2=C1)O.Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of (E)-4-(Dimethylamino)-1,1-Dimethoxybut-3-en-2-one

1,1-Dimethoxypropan-2-ketone reacts with dimethylformamide dimethyl acetal at 100°C to yield the enamine intermediate (Compound 2). The reaction proceeds via nucleophilic addition-elimination, with dimethylformamide dimethyl acetal acting as both solvent and reagent. The product is isolated via vacuum concentration without further purification.

Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-Pyrazole

Compound 2 undergoes cyclization with hydrazine hydrate at 0–25°C for 16 hours. The reaction forms the pyrazole core (Compound 3) through hydrazine-mediated ring closure. Extraction with ethyl acetate and washing with saturated brine yields 3-(dimethoxymethyl)-1H-pyrazole in 72% yield.

Step 3: Hydrolysis to 1H-Pyrazole-3-Carbaldehyde

Treatment of Compound 3 with formic acid at 25°C for 12 hours hydrolyzes the dimethoxymethyl group to an aldehyde (Compound 4). The reaction is quenched with water, and the product is isolated as a yellow solid (47% yield).

Step 4: Reductive Amination with 3-Aminopropanol

Compound 4 reacts with 3-aminopropanol in methanol under reductive amination conditions. Sodium cyanoborohydride facilitates the formation of N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine (Compound 5). The product is purified via distillation (68% yield).

Step 5: Boc Protection

Compound 5 is treated with di-tert-butyl dicarbonate (Boc anhydride) in methanol to introduce the tert-butyl carbamate group (Compound 6). This step protects the amine functionality, enabling subsequent oxidative cyclization (85% yield).

Step 6: Oxidative Cyclization to the Diazepine Ring

Metachloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization of Compound 6, forming the diazepine ring (Compound 7). The reaction proceeds at 15°C for 5 hours, followed by extraction and silica gel chromatography to isolate the final tert-butyl ester (26% yield). To obtain the ethyl ester variant, a transesterification step with ethanol and catalytic acid is required.

Enaminoketone Condensation-Cyclization Strategy

A shorter route, adapted from Tetrahedron Letters (2003), employs enaminoketones and hydrazines to construct the pyrazolo-diazepine core.

Enaminoketone Synthesis

Dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate reacts with trimethylborate in methyl tert-butyl ether (MTBE) to form a stable enaminoketone intermediate. Treatment with methyl oxalyl chloride yields the crystalline enaminoketone (Compound 8, 50% yield).

Hydrazine Condensation and Cyclization

Condensation of Compound 8 with 2-hydrazinoethanol in methanol and aqueous HCl produces a pyrazole-alcohol intermediate. Lactonization with 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) forms the pyrazolo-oxazine ring. Acidic hydrolysis of the ester followed by cyclization with ethyl chloroformate introduces the ethyl ester group (40% overall yield).

Hydrochloride Salt Formation

The free base of the compound is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the hydrochloride salt. The reaction is typically conducted at 0–5°C to avoid decomposition, yielding a white crystalline solid (95% purity by HPLC).

Comparative Analysis of Methods

Parameter Six-Step Synthesis Enaminoketone Route
Starting Materials 1,1-Dimethoxypropan-2-ketone Dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate
Number of Steps 6 3
Overall Yield 18% 40%
Key Advantages Scalable, low-cost reagents Fewer steps, higher yield
Challenges Lengthy purification steps Requires specialized enaminoketones

Critical Reaction Optimization

  • Oxidative Cyclization : Use of mCPBA in dichloromethane ensures regioselective ring formation but requires strict temperature control to avoid over-oxidation.
  • Transesterification : Ethanol and p-toluenesulfonic acid (2 mol%) at reflux (78°C) for 12 hours achieve complete conversion of the tert-butyl ester to the ethyl ester.
  • Salt Formation : Ethanol is preferred over dichloromethane for hydrochloride salt precipitation due to higher solubility of the free base.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to form carboxylic acid derivatives:

ConditionsReagentsProductApplication
AcidicHCl/H₂OCarboxylic acidIntermediate for amide coupling
BasicNaOH/EtOHCarboxylate saltImproves water solubility

Hydroxyl Group Reactions

The 7-hydroxy group participates in:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions .

  • Oxidation : Converts to ketone derivatives using Jones reagent (CrO₃/H₂SO₄).

Derivatization via Diazepine Nitrogen

The diazepine ring’s secondary amine undergoes selective modifications:

Reaction TypeReagents/ConditionsProductPurpose
AcylationAcetic anhydride, DMAPN-acetyl derivativeStability enhancement
Buchwald CouplingPd(OAc)₂, XPhos, aryl halideAryl-substituted analogsKinase inhibitor development
Reductive AminationNaBH₃CN, aldehydesN-alkylated derivativesBioactivity optimization

Ring-Expansion and Fusion Reactions

The diazepine core reacts with electrophiles to form larger heterocycles:

SubstrateReaction PartnerProductKey Conditions
Epoxide intermediatePrimary amines (e.g., benzylamine)Pyrazolo-diazepinonesMethanol, 60°C, 12h
Chloroethyl derivativeAmmonia7-Amino-pyrazolo-diazepineSealed tube, 100°C

Stability and Degradation Pathways

  • pH Sensitivity : Degrades in strongly acidic (>3) or basic (>10) conditions via ring-opening .

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

Key Research Findings

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) enable enantioselective N-alkylation (ee >90%) .

  • Biological Relevance : Derivatives show:

    • IC₅₀ = 12 nM against JAK2 kinase (aryl-substituted analogs) .

    • Improved blood-brain barrier penetration (N-Boc-protected variants).

Scientific Research Applications

Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Synthetic Advantages : Microwave-assisted synthesis (e.g., for ferrocenyl derivatives) reduces reaction times by 50–70% and increases yields by 20–30% compared to traditional methods .

Bioactivity Trends :

  • The 7-hydroxy group enhances interaction with biological targets (e.g., kinases or viral polymerases) via hydrogen bonding .
  • Ethyl carboxylate improves metabolic stability over methyl esters, as seen in pharmacokinetic studies of related compounds .

Salt Form Impact : Hydrochloride salts generally exhibit higher aqueous solubility, critical for in vivo efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a][1,4]diazepine derivatives, and how can they be optimized for the target compound?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or ketoesters. For example, describes the use of silica gel column chromatography (eluent: dichloromethane/methanol) for purification of related compounds, yielding white solids with decomposition temperatures around 195–230°C. Reaction optimization may focus on solvent selection (e.g., toluene/tert-butanol/dichloroethane mixtures as in ), stoichiometric ratios of reagents (e.g., triethylamine as a base), and reflux conditions to improve yield and purity .

Q. How can the purity and structural identity of the compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR can confirm proton environments and carbon frameworks. For instance, reports detailed shifts for pyrazolo-diazepine derivatives, such as hydroxy and ethyl ester groups.
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., calculated vs. observed m/z in and ).
  • Melting point/decomposition temperature : Consistency with literature values (e.g., 195–230°C in ) indicates purity .

Q. What chromatographic methods are effective for purifying this compound?

  • Methodology : Silica gel chromatography with gradients of dichloromethane/methanol (e.g., 95:5 to 90:10) is widely used ( ). For polar impurities, reverse-phase HPLC with acetonitrile/water buffers may enhance resolution. highlights the use of hexane/ethyl acetate (3:1) for recrystallization, which could be adapted for final purification .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved when characterizing this compound?

  • Methodology : Cross-validate with advanced techniques:

  • X-ray crystallography : and demonstrate how single-crystal X-ray diffraction resolves torsional angles (e.g., 55.6° for carboxylate groups) and confirms stereochemistry.
  • 2D NMR (COSY, HSQC) : These can untangle overlapping signals in complex spectra, particularly for diastereotopic protons in the tetrahydro-diazepine ring .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 40–60°C for 1–4 weeks, monitoring degradation via HPLC ( references similar protocols for related pharmaceuticals).
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., 195–230°C in ) to guide storage conditions .

Q. How can computational chemistry aid in predicting the compound’s reactivity or biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen against targets like the RSV polymerase ( references pyrazolo-diazepines as non-nucleoside inhibitors), using software like AutoDock or Schrödinger .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Methodology : Synthesize analogs with modifications at key positions (e.g., substituents on the pyrazole or diazepine rings). and provide examples of functionalization at position 7 and heterocycle fusion. Test these analogs in bioassays (e.g., antiviral or enzyme inhibition) and correlate results with steric/electronic parameters (e.g., Hammett constants) .

Q. How can spectroscopic contradictions (e.g., unexpected IR or MS peaks) be systematically investigated?

  • Methodology :

  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N labels to trace unexpected fragments in HRMS.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that may cause signal splitting. ’s IR and MS data for related compounds serve as benchmarks .

Methodological Notes

  • Synthetic reproducibility : Variations in yield (e.g., 38–76% in ) may arise from moisture-sensitive intermediates or incomplete purification. Use anhydrous solvents and inert atmospheres.
  • Advanced characterization : For chiral centers or tautomerism, employ chiral HPLC () or 1^1H-15^15N HMBC NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.